LogP Differential: 7-Fold Increase in Lipophilicity Versus Unsubstituted Parent Core
6-Bromotetrazolo[1,5-a]pyridine exhibits a computed LogP value of 0.8868, representing a 7.1-fold increase in predicted lipophilicity relative to the unsubstituted tetrazolo[1,5-a]pyridine parent core (LogP 0.12430) [1]. This difference exceeds the typical threshold (ΔLogP > 0.5) considered meaningful for altering membrane permeability characteristics. For comparison, the 6-chloro analog would be predicted to exhibit an intermediate LogP increment based on Hansch substituent constants (π-Cl = 0.71 vs. π-Br = 0.86), positioning the bromo derivative as the optimal balance between adequate aqueous solubility for formulation and sufficient lipophilicity for passive membrane diffusion [2]. The TPSA remains constant at 43.08 Ų across both the substituted and unsubstituted congeners [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.8868 |
| Comparator Or Baseline | Tetrazolo[1,5-a]pyridine (unsubstituted parent): LogP = 0.12430 |
| Quantified Difference | ΔLogP = +0.7625 (7.1-fold increase in partition coefficient) |
| Conditions | Computed via MolBase database using standardized prediction algorithms |
Why This Matters
This quantifiable lipophilicity shift directly informs compound selection for CNS-targeted programs requiring improved blood-brain barrier penetration potential or for assay development requiring specific logD windows.
- [1] MolBase. 6-Bromotetrazolo[1,5-a]pyridine (CAS 35235-74-6). LogP = 0.8868. Retrieved from https://qiye.molbase.cn. View Source
- [2] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979. π values for Br (0.86) and Cl (0.71) from aromatic substitution. View Source
